2-((2-Bromopyridin-3-yl)oxy)-N-cyclopropylacetamide
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Overview
Description
2-((2-Bromopyridin-3-yl)oxy)-N-cyclopropylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromopyridine moiety linked to a cyclopropylacetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromopyridin-3-yl)oxy)-N-cyclopropylacetamide typically involves the reaction of 2-bromopyridine with cyclopropylamine and acetic anhydride. The process can be summarized as follows:
Starting Materials: 2-bromopyridine, cyclopropylamine, acetic anhydride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C and 25°C.
Procedure: 2-bromopyridine is first reacted with cyclopropylamine to form an intermediate, which is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromopyridin-3-yl)oxy)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
2-((2-Bromopyridin-3-yl)oxy)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((2-Bromopyridin-3-yl)oxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic amino acids in proteins, while the cyclopropylacetamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chloropyridin-3-yl)oxy)-N-cyclopropylacetamide
- 2-((2-Fluoropyridin-3-yl)oxy)-N-cyclopropylacetamide
- 2-((2-Iodopyridin-3-yl)oxy)-N-cyclopropylacetamide
Uniqueness
2-((2-Bromopyridin-3-yl)oxy)-N-cyclopropylacetamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity and selectivity towards certain biological targets compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
2-(2-bromopyridin-3-yl)oxy-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-10-8(2-1-5-12-10)15-6-9(14)13-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLGEHXUODCKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(N=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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